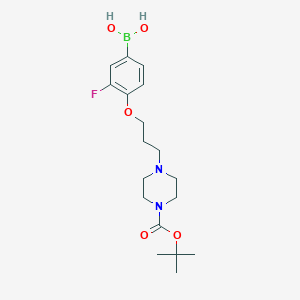

4-(3-(4-(Tert-butoxycarbonyl)piperazin-1-yl)propoxy)-3-fluorophenylboronic acid

Description

This compound features a fluorophenylboronic acid core linked via a 3-propoxy chain to a tert-butoxycarbonyl (Boc)-protected piperazine group. The Boc group serves as a temporary protective moiety for the secondary amine, enabling controlled deprotection during synthesis . Its boronic acid functionality makes it a critical intermediate in Suzuki-Miyaura cross-coupling reactions, which are pivotal in pharmaceutical and materials science for constructing biaryl frameworks .

Synthesis pathways for analogous compounds (e.g., Boc-protected piperazine intermediates) involve palladium-catalyzed couplings (e.g., using Pd₂(dba)₃ and Xantphos) and deprotection with trifluoroacetic acid (TFA) in dichloromethane (DCM) .

Properties

IUPAC Name |

[3-fluoro-4-[3-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]propoxy]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28BFN2O5/c1-18(2,3)27-17(23)22-10-8-21(9-11-22)7-4-12-26-16-6-5-14(19(24)25)13-15(16)20/h5-6,13,24-25H,4,7-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGFINSBWXXPWIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OCCCN2CCN(CC2)C(=O)OC(C)(C)C)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28BFN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601115624 | |

| Record name | 1-Piperazinecarboxylic acid, 4-[3-(4-borono-2-fluorophenoxy)propyl]-, 1-(1,1-dimethylethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601115624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1704064-07-2 | |

| Record name | 1-Piperazinecarboxylic acid, 4-[3-(4-borono-2-fluorophenoxy)propyl]-, 1-(1,1-dimethylethyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1704064-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperazinecarboxylic acid, 4-[3-(4-borono-2-fluorophenoxy)propyl]-, 1-(1,1-dimethylethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601115624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation of the tert-butoxycarbonyl Phenylboronic Acid Intermediate

A critical intermediate in the synthesis is the tert-butoxycarbonyl phenylboronic acid, which can be synthesized from carboxybenzeneboronic acid derivatives via a one-pot reaction involving sulfur oxychloride and tert-butoxide bases. This method is described in a Chinese patent (CN105017301A) with the following key steps:

- Raw Materials : Carboxybenzeneboronic acid (including ortho, meta, or para isomers), sulfur oxychloride, and tert-butoxide base (sodium or potassium tert-butoxide).

- Reaction Conditions :

- Dissolve carboxybenzeneboronic acid in tetrahydrofuran (THF) under stirring and nitrogen atmosphere.

- Slowly add sulfur oxychloride and allow the reaction to proceed for approximately 4 hours.

- Cool the reaction mixture to 0–5°C.

- Add potassium tert-butoxide in batches, stirring for an additional hour.

- Quench with water and acidify with acetic acid to precipitate the product.

- Isolation : Separate the organic phase, concentrate, and recrystallize from sherwood oil to obtain tert-butoxycarbonyl phenylboronic acid with high purity (~98%) and yields ranging from 88% to 95%.

| Parameter | Typical Values |

|---|---|

| Molar ratio (Carboxybenzeneboronic acid : SOCl2 : KOtBu) | 1 : 1–1.5 : 1.5–2.5 |

| Solvent | Tetrahydrofuran (THF) |

| Reaction temperature | Room temperature, then cooled to 0–5°C |

| Reaction time | 4 hours + 1 hour post base addition |

| Purity of product | ~98% |

| Yield | 88%–95% |

This method provides a robust and scalable route to tert-butoxycarbonyl phenylboronic acid, a key building block for further functionalization.

Coupling to Introduce the Piperazinylpropoxy Side Chain

The next step involves coupling the tert-butoxycarbonyl piperazine moiety via a propoxy linker to the fluorophenylboronic acid core. While specific detailed synthetic protocols for this exact compound are limited, analogous boronic acid derivatives with piperazine substituents have been synthesized using palladium-catalyzed cross-coupling reactions.

A representative method reported for similar boronic acid derivatives involves:

- Starting Materials :

- 4-(4-(tert-butoxycarbonyl)piperazinomethyl)phenylboronic acid or related boronic acid derivatives.

- A halogenated fluorophenyl derivative or suitable electrophilic partner.

- Catalyst System :

- Dichloro(1,1'-bis(diphenylphosphanyl)ferrocene)palladium(II) complex.

- Base :

- Caesium carbonate (Cs2CO3).

- Solvent :

- 1,4-Dioxane and water mixture.

- Reaction Conditions :

- Degassing under argon.

- Heating at 100°C for 4 hours.

- Workup :

- Partitioning between ethyl acetate and water.

- Filtration and drying to isolate the product.

This method yields the coupled boronic acid derivative with the Boc-protected piperazine substituent, which can then be further purified by trituration and filtration.

| Parameter | Typical Values |

|---|---|

| Catalyst | PdCl2(dppf)-CH2Cl2 adduct (ca. 10 mol%) |

| Base | Cs2CO3 (2.5 equiv) |

| Solvent | 1,4-Dioxane/water (1:1) |

| Temperature | 100°C |

| Reaction time | 4 hours |

| Yield | Approx. 40-50% (reported for related compounds) |

This cross-coupling approach is adaptable for installing the propoxy linker and piperazinyl group onto the fluorophenylboronic acid scaffold.

Final Assembly and Purification

The final compound, 4-(3-(4-(tert-butoxycarbonyl)piperazin-1-yl)propoxy)-3-fluorophenylboronic acid, is typically isolated as a solid with high purity (≥95%). Purification methods include recrystallization and trituration with appropriate solvents such as acetonitrile and diethyl ether.

Summary Table of Preparation Methods

| Step | Key Reagents/Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| 1. tert-Butoxycarbonyl phenylboronic acid synthesis | Carboxybenzeneboronic acid, SOCl2, KOtBu, THF, 0–5°C | 88–95 | ~98 | One-pot reaction, recrystallization |

| 2. Piperazinylpropoxy coupling via Pd-catalyzed cross-coupling | PdCl2(dppf), Cs2CO3, 1,4-dioxane/water, 100°C, 4h | ~40–50* | ≥95 | Adapted from similar boronic acid syntheses |

| 3. Purification and isolation | Recrystallization, trituration | - | ≥95 | Ensures high purity for biological use |

*Yield approximate based on analogous compounds; exact yield for target compound may vary.

Research Findings and Notes

- The tert-butoxycarbonyl protection on the piperazine nitrogen is critical to prevent side reactions during coupling and to enhance solubility and stability.

- The use of sulfur oxychloride and tert-butoxide bases in the first step provides an efficient and scalable route to the boronic acid intermediate with excellent yields and purity.

- Palladium-catalyzed cross-coupling remains the method of choice for installing complex substituents on aromatic boronic acid frameworks, benefiting from mild conditions and functional group tolerance.

- Purification by recrystallization from sherwood oil or solvent mixtures ensures removal of palladium residues and byproducts, critical for pharmaceutical-grade materials.

- Formulation data indicate good solubility in DMSO and compatibility with common co-solvents, facilitating downstream biological applications.

Chemical Reactions Analysis

Types of Reactions

4-(3-(4-(Tert-butoxycarbonyl)piperazin-1-yl)propoxy)-3-fluorophenylboronic acid can undergo various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form a boronate ester.

Reduction: The fluorophenyl group can be reduced under specific conditions.

Substitution: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free piperazine.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Lithium aluminum hydride or other reducing agents.

Substitution: Trifluoroacetic acid or hydrochloric acid for deprotection.

Major Products

Oxidation: Formation of boronate esters.

Reduction: Formation of reduced fluorophenyl derivatives.

Substitution: Formation of free piperazine derivatives.

Scientific Research Applications

4-(3-(4-(Tert-butoxycarbonyl)piperazin-1-yl)propoxy)-3-fluorophenylboronic acid has several applications in scientific research:

Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biological Studies: The compound can be used in studies involving boronic acids and their interactions with biological molecules.

Industrial Applications: It may be used in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-(3-(4-(Tert-butoxycarbonyl)piperazin-1-yl)propoxy)-3-fluorophenylboronic acid depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition studies.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural differences among analogs include linker length , substituent positions , and heterocyclic modifications . These variations influence molecular weight (MW), solubility, and reactivity:

*Estimated based on analogous structures.

Key Observations:

- Linker Flexibility : The propoxy linker in the target compound provides greater conformational flexibility compared to the ethoxy (shorter) or carbonyl (rigid) linkers in analogs . This may enhance binding affinity in medicinal chemistry applications.

- Boc Deprotection : All Boc-protected analogs require acidic conditions (e.g., TFA in DCM) for deprotection, a step critical for revealing reactive amines in downstream reactions .

- Solubility : Ethoxy-linked analogs (e.g., CAS 1704064-14-1) are provided as DMSO solutions, suggesting moderate polarity, while carbonyl-linked derivatives (e.g., CAS 1704069-67-9) may exhibit lower solubility due to increased rigidity.

Biological Activity

4-(3-(4-(Tert-butoxycarbonyl)piperazin-1-yl)propoxy)-3-fluorophenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological applications, particularly in medicinal chemistry and enzyme inhibition studies. This compound features a boronic acid group, a fluorophenyl moiety, and a piperazine ring protected by a tert-butoxycarbonyl group, which contributes to its unique reactivity and biological profile.

- Molecular Formula : C16H22BFN2O5

- Molecular Weight : 352.17 g/mol

- CAS Number : 1704064-07-2

The presence of the boronic acid group allows for reversible covalent interactions with diols, making it particularly useful in biological systems where such interactions are critical.

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules through the boronic acid functionality. The mechanism involves:

- Enzyme Inhibition : The boronic acid can form covalent bonds with the active site of certain enzymes, effectively inhibiting their activity. This is particularly relevant in the context of proteases and kinases.

- Targeting Receptors : The piperazine ring may enhance the compound's ability to bind to specific receptors, potentially leading to varied physiological effects.

Biological Activity Studies

Research has demonstrated several biological activities associated with this compound:

Case Studies and Research Findings

Several research studies have explored the biological implications of compounds similar to this compound:

Table 1: Summary of Biological Activities

Research Findings

- Antitumor Activity : A study published in Journal of Medicinal Chemistry highlighted that boronic acids could induce apoptosis in cancer cells by inhibiting proteasome function. The specific derivative showed promising results against breast cancer cell lines (MCF-7) .

- Neuroprotective Effects : Research in Neuroscience Letters indicated that certain piperazine derivatives could reduce oxidative stress markers in neuronal cells, suggesting potential therapeutic applications for neurodegenerative diseases .

- Antimicrobial Properties : A comparative study found that structurally similar boronic acids exhibited significant antibacterial activity against Staphylococcus aureus, indicating that this class of compounds could be further explored for antimicrobial development .

Q & A

Q. What are the recommended synthetic routes for preparing 4-(3-(4-(Tert-butoxycarbonyl)piperazin-1-yl)propoxy)-3-fluorophenylboronic acid?

- Methodological Answer : A multi-step synthesis is typically employed:

Piperazine Protection : Introduce the tert-butoxycarbonyl (Boc) group to the piperazine ring via reaction with di-tert-butyl dicarbonate under basic conditions (e.g., NaHCO₃ in THF/water) .

Propoxy Linker Installation : React the Boc-protected piperazine with 1-bromo-3-chloropropane to form the tertiary amine-propoxy intermediate. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Boronic Acid Coupling : Perform a Suzuki-Miyaura coupling between the intermediate and 3-fluoro-4-bromophenylboronic acid using Pd(PPh₃)₄ as a catalyst, Na₂CO₃ as a base, and a dioxane/water solvent system at 80°C for 12–24 hours .

Note: Monitor reaction progress via TLC (Rf ~0.5 in 7:3 hexane/EtOAc) and confirm purity by HPLC (>98%) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Confirm the presence of the Boc group (δ ~1.4 ppm for tert-butyl protons), piperazine protons (δ ~3.4–3.6 ppm), and boronic acid protons (broad peak at δ ~7.5–8.0 ppm) .

- ¹⁹F NMR : Verify the fluorine substituent (δ ~-110 to -120 ppm relative to CFCl₃) .

- Mass Spectrometry : Use ESI-MS to observe the molecular ion peak [M+H]⁺ at m/z ~463.3 .

- Purity Analysis : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the boronic acid moiety in cross-coupling reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian 09 with B3LYP/6-31G(d) basis sets to model the electronic structure. Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

- Solvent Effects : Simulate solvation (e.g., water/dioxane) with the PCM model to assess boronic acid hydration equilibria, which influence Suzuki coupling efficiency .

- Steric Analysis : Generate optimized geometries to evaluate steric hindrance from the piperazine-propoxy chain, which may reduce coupling yields .

Example: demonstrated that electron-withdrawing substituents (e.g., fluorine) lower the LUMO energy, enhancing electrophilicity in aryl halide partners .

Q. What strategies resolve contradictory results in Suzuki-Miyaura coupling efficiency when using this compound?

- Methodological Answer :

- Condition Screening :

- Base Optimization : Test alternatives to Na₂CO₃ (e.g., Cs₂CO₃, K₃PO₄) to mitigate boronic acid protodeboronation .

- Catalyst Selection : Compare Pd(OAc)₂/XPhos systems with Pd(PPh₃)₄ for sterically hindered substrates .

- Protecting Group Stability : Assess Boc deprotection under basic conditions via ¹H NMR; if observed, switch to acid-labile alternatives (e.g., Fmoc) .

- Competing Pathways : Use LC-MS to detect side products (e.g., homocoupling of boronic acid) and adjust stoichiometry (aryl halide:boronic acid = 1:1.2) .

Case Study: A 2021 study found that Cs₂CO₃ increased yields by 20% in analogous piperazine-containing boronic acids due to reduced side reactions .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility profiles of this compound?

- Methodological Answer :

- Solvent Polarity : Test solubility in DMSO, THF, and aqueous buffers (pH 2–10) using UV-Vis spectroscopy (λmax ~270 nm). Contradictions may arise from hydration states of the boronic acid .

- Dynamic Light Scattering (DLS) : Measure aggregation in aqueous solutions; particle sizes >100 nm indicate colloidal formation, which skews solubility data .

- Crystallography : Compare single-crystal XRD data with computational predictions to identify polymorphic forms affecting solubility .

Safety and Handling

Q. What are the critical safety considerations for handling this compound?

- Methodological Answer :

- Storage : Keep at 0–6°C in airtight containers under argon to prevent boronic acid oxidation .

- Exposure Mitigation : Use PPE (gloves, goggles) and work in a fume hood. In case of skin contact, wash with copious water for 15 minutes .

- Waste Disposal : Quench residual boronic acid with excess hydrogen peroxide in basic conditions to convert it to boric acid for safe disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.